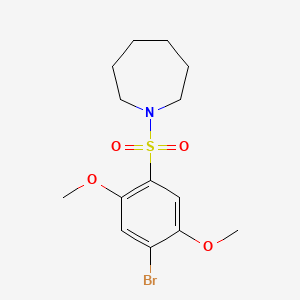

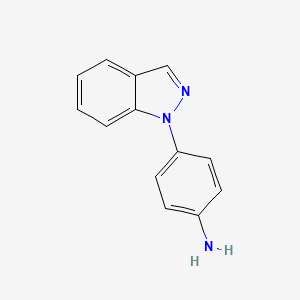

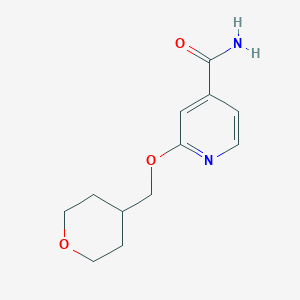

![molecular formula C9H11NO4S B2599976 2-[2-(Sulfamoylmethyl)phenyl]acetic acid CAS No. 1558450-20-6](/img/structure/B2599976.png)

2-[2-(Sulfamoylmethyl)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(Sulfamoylmethyl)phenyl]acetic acid” is a compound with the CAS Number: 1558450-20-6 . It has a molecular weight of 229.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-(sulfamoylmethyl)phenyl)acetic acid . The InChI code for this compound is 1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) .Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 229.26 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

One of the primary applications of "2-[2-(Sulfamoylmethyl)phenyl]acetic acid" is in the synthesis of novel compounds. For instance, it has been used in the synthesis of pyrazole derivatives with potential antimicrobial activity. The reaction involves a series of steps starting with (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones reacting with p-sulfamylphenyl hydrazine in glacial acetic acid. These synthesized compounds have shown moderate to potent antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Sharshira & Hamada, 2012).

Catalytic Applications

"this compound" also finds application in catalysis. A study highlighted the use of sulfamic acid as an efficient and recyclable catalyst for the acetalization and ketalization between carbonyl compounds and diols. This catalytic process underscores the versatility of sulfamic acid derivatives in facilitating chemical transformations, providing a green and cost-effective solution for producing acetals and ketals (Wang et al., 2005).

Antimicrobial Research

Further, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfamoyl moiety have been synthesized for antimicrobial applications. The synthesis involves versatile, readily accessible intermediates leading to compounds evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Advanced Materials Development

In the development of advanced materials, sulfonated microporous organic-inorganic hybrids have been discovered for their strong Bronsted acid properties. These materials, upon sulfonation, exhibit acid strength close to that of 100% sulfuric acid, making them suitable for applications in separations, ion exchange, and catalysis (Wang, Heising, & Clearfield, 2003).

Environmental Applications

The oxidation of organic contaminants by Co(II) activated peracetic acid, with "this compound" derivatives potentially playing a role, presents an advanced oxidation process for water treatment. This process highlights the generation of high-valent cobalt-oxo species and oxygen-centered radicals for the abatement of refractory organic contaminants, enriching the fundamental understanding of advanced oxidation processes (Liu et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(sulfamoylmethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYODIUJDMXISQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

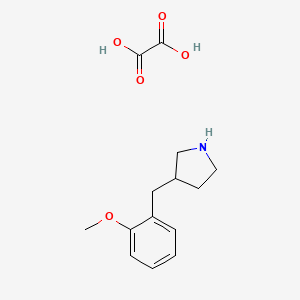

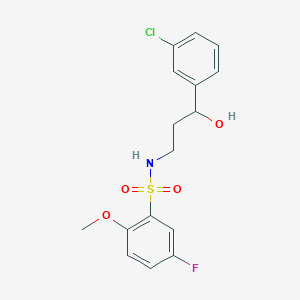

![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)

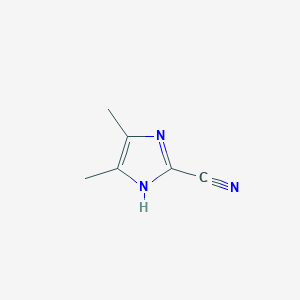

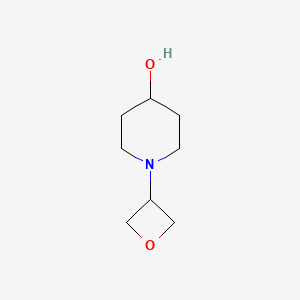

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

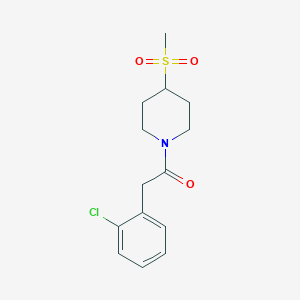

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)